molecular formula C9H11NO3 B13025923 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl propionate

6-Methyl-2-oxo-1,2-dihydropyridin-4-yl propionate

Cat. No.: B13025923
M. Wt: 181.19 g/mol
InChI Key: JKSCZBYKALREOO-UHFFFAOYSA-N
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Description

6-Methyl-2-oxo-1,2-dihydropyridin-4-yl propionate is a chemical compound with the molecular formula C9H11NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl propionate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzoic acid with 3-nitro-2-oxo-1,2-dihydropyridine in the presence of a catalyst. The reaction is usually carried out at room temperature in an inert atmosphere, followed by purification through recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-oxo-1,2-dihydropyridin-4-yl propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Methyl-2-oxo-1,2-dihydropyridin-4-yl propionate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Methyl-2-oxo-1,2-dihydropyridin-4-yl propionate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their catalytic activity. This interaction can lead to changes in cellular processes and pathways, ultimately affecting the biological function of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl propionate
  • 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate
  • 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methylbenzoate

Uniqueness

6-Methyl-2-oxo-1,2-dihydropyridin-4-yl propionate is unique due to its specific chemical structure, which allows it to interact with various biological targets in a distinct manner. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(2-methyl-6-oxo-1H-pyridin-4-yl) propanoate

InChI

InChI=1S/C9H11NO3/c1-3-9(12)13-7-4-6(2)10-8(11)5-7/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

JKSCZBYKALREOO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1=CC(=O)NC(=C1)C

Origin of Product

United States

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